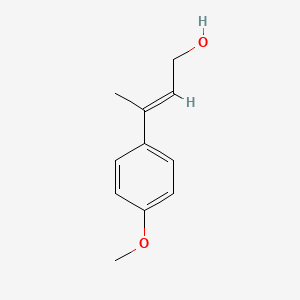
2,4,6,8-Tetramethylnona-1,8-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,8-Tetramethylnona-1,8-diene is an organic compound characterized by its unique structure, which includes two double bonds and four methyl groups attached to a nine-carbon chain. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of electrons across the double bonds.
準備方法
Synthetic Routes and Reaction Conditions: 2,4,6,8-Tetramethylnona-1,8-diene can be synthesized through several methods commonly used for the preparation of conjugated dienes. One of the primary methods involves the dehydration of diols (dihydroxy alkanes) or the dehydrohalogenation of dihalides (dihaloalkanes) . These reactions typically require strong acids or bases as catalysts and are conducted under controlled temperatures to ensure the formation of the desired conjugated diene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration or dehydrohalogenation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions: 2,4,6,8-Tetramethylnona-1,8-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens or hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Oxidation: It can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Polymerization: Due to its conjugated diene structure, it can participate in polymerization reactions to form synthetic polymers.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as bromine or hydrogen chloride are commonly used under mild conditions.
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions to achieve selective oxidation.
Polymerization: Catalysts such as Ziegler-Natta catalysts are employed to initiate polymerization reactions.
Major Products:
Electrophilic Addition: The major products include halogenated derivatives and hydrogenated compounds.
Oxidation: The major products are epoxides and diols.
Polymerization: The major products are synthetic polymers with varying properties depending on the polymerization conditions.
科学的研究の応用
2,4,6,8-Tetramethylnona-1,8-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and their behavior in various chemical reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of synthetic polymers, which have applications in materials science and engineering.
作用機序
The mechanism of action of 2,4,6,8-Tetramethylnona-1,8-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. The delocalized electrons in the conjugated system make it highly reactive towards electrophiles, leading to the formation of stable carbocation intermediates . These intermediates can then undergo further reactions to form the final products. The molecular targets and pathways involved depend on the specific reaction and reagents used.
類似化合物との比較
- 2,4,5,6-Tetramethyldeca-1,7-diene
- 2,8-Dimethyl-4,6-decadiene
- 1,5-Diisopropyl-1,4-hexadiene
Comparison: 2,4,6,8-Tetramethylnona-1,8-diene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and stability compared to other similar compounds . Its conjugated diene structure allows for a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
129085-54-7 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC名 |
2,4,6,8-tetramethylnona-1,8-diene |
InChI |
InChI=1S/C13H24/c1-10(2)7-12(5)9-13(6)8-11(3)4/h12-13H,1,3,7-9H2,2,4-6H3 |
InChIキー |
ZWOKFAVFJDZGAW-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)CC(=C)C)CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)



![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)

![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)

